4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the pyrazole, thiazole, and thiadiazole rings. These intermediates are then coupled through various condensation and substitution reactions to form the final compound. Common reagents used in these reactions include sulfuric acid, alkynes, and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole: Similar in structure but with different substituents, leading to different biological activities.
1-(thiazol-2-yl)pyrazoline: Another compound with a thiazole and pyrazole ring, used for its antimicrobial properties
Uniqueness
4-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6OS2/c1-10-14(29-24-23-10)15(27)26(9-8-25-7-3-6-21-25)16-22-13-11(17(18,19)20)4-2-5-12(13)28-16/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEOJVHZHVERFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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